molecular formula C18H27N3O2 B5431654 2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-6-methylphenol

2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-6-methylphenol

Cat. No. B5431654
M. Wt: 317.4 g/mol
InChI Key: RWMIVGCKGJMCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-6-methylphenol is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-6-methylphenol is not fully understood. However, it is believed to work by interfering with the bacterial cell membrane, leading to cell death. In cancer cells, it is believed to inhibit cell proliferation and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant damage to normal cells. In addition to its antimicrobial and anticancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-6-methylphenol in lab experiments is its low toxicity, which makes it a safer alternative to other antimicrobial and anticancer agents. However, its limited solubility in water can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-6-methylphenol. One area of research could be the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate its potential use in the treatment of other diseases, such as viral infections. Finally, research could also focus on the development of more soluble derivatives of this compound to improve its usefulness in lab experiments.

Synthesis Methods

The synthesis of 2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-6-methylphenol involves the reaction of 2-hydroxy-6-methylbenzoic acid with 1,9-dimethyl-1,4,9-triaza-spiro[5.5]undecane-4,8-dione in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting product is then purified using column chromatography.

Scientific Research Applications

2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-6-methylphenol has been studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and has been used in studies investigating the treatment of bacterial infections. Additionally, this compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)-(2-hydroxy-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14-5-4-6-15(16(14)22)17(23)21-12-11-20(3)18(13-21)7-9-19(2)10-8-18/h4-6,22H,7-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMIVGCKGJMCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCN(C3(C2)CCN(CC3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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